Fmoc-Asp-OFM

概要

説明

Fluorenylmethyloxycarbonyl-aspartic acid-oxalyl fluoride (Fmoc-asp-ofm) is a doubly protected aspartic acid derivative. It is widely used in peptide synthesis due to its ability to form stable and biocompatible nanostructures. The compound is particularly noted for its self-assembly properties, which make it suitable for various applications in tissue engineering and regenerative medicine .

科学的研究の応用

Fmoc-asp-ofm has a wide range of scientific research applications:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of drug delivery systems and biomaterials for tissue engineering.

Industry: Applied in the production of biocompatible hydrogels and other advanced materials

作用機序

Target of Action

Fmoc-Asp-OFm, where Fmoc stands for fluorenylmethoxycarbonyl, is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a base-labile protecting group . It is rapidly removed by a base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in Solid Phase Peptide Synthesis (SPPS), where it is used as a temporary protecting group for the amine at the N-terminus .

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis, allowing for the selective formation of peptide bonds . After its role is fulfilled, the Fmoc group is removed, leaving behind the desired peptide product .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For example, the Fmoc group is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The efficiency of this deprotection step can be influenced by factors such as the concentration of piperidine, the temperature, and the reaction time .

生化学分析

Biochemical Properties

Fmoc-Asp-OFm plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions facilitate the incorporation of aspartic acid into growing peptide chains. The Fmoc group is removed under basic conditions, while the OFm group is cleaved under acidic conditions, allowing for sequential peptide elongation .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it has been used to create hydrogels that support cell viability, proliferation, and differentiation. These hydrogels, formed by the self-assembly of this compound, provide a scaffold for cell growth and tissue engineering applications. The compound’s ability to bind calcium ions and phosphate groups enhances its osteoinductive properties, promoting bone tissue regeneration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through self-assembly into well-ordered fibrous structures. These structures serve as nucleation points for calcium and phosphate binding, facilitating the formation of hydroxyapatite, a key component of bone tissue. The Fmoc and OFm groups also protect the aspartic acid residue during peptide synthesis, preventing unwanted side reactions and ensuring the accurate incorporation of aspartic acid into peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound hydrogels maintain their structural integrity and bioactivity for extended periods, supporting sustained cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound supports normal cellular functions and promotes tissue regeneration. At high doses, it can cause cytotoxicity and adverse effects on cellular metabolism. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and bone tissue regeneration. It interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, facilitating the incorporation of aspartic acid into peptides. Additionally, its ability to bind calcium and phosphate ions plays a role in the formation of hydroxyapatite, a key component of bone tissue .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for peptide synthesis and tissue engineering applications. The self-assembled fibrous structures formed by this compound also contribute to its distribution within the extracellular matrix .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. Additionally, its self-assembled structures are found within the extracellular matrix, supporting tissue regeneration .

準備方法

Synthetic Routes and Reaction Conditions

Fmoc-asp-ofm is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the attachment of fluorenylmethyloxycarbonyl (Fmoc) protecting groups to the aspartic acid residue. The compound is then converted to its oxalyl fluoride form. The reaction conditions often involve the use of reagents such as diisopropylethylamine (DIEA) and solvents like dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using automated peptide synthesizers. The process is optimized to ensure high purity and yield, often exceeding 99%. The compound is usually obtained in the form of a lyophilized powder .

化学反応の分析

Types of Reactions

Fmoc-asp-ofm undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can be used to remove the Fmoc protecting groups.

Substitution: The oxalyl fluoride group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions include various peptide derivatives and modified aspartic acid residues. These products are often used in further peptide synthesis and biochemical applications .

類似化合物との比較

Similar Compounds

Fmoc-aspartic acid: Similar in structure but lacks the oxalyl fluoride group.

Fmoc-glutamic acid: Another Fmoc-protected amino acid with similar self-assembly properties.

Fmoc-phenylalanine: Known for its antimicrobial properties but differs in its application spectrum.

Uniqueness

Fmoc-asp-ofm is unique due to its dual protection and ability to form stable hydrogels. This makes it particularly suitable for applications in bone tissue engineering, where mechanical stability and biocompatibility are crucial .

生物活性

Fmoc-Asp-OFm (Nα-fluorenylmethoxycarbonyl-L-aspartic acid) is a modified amino acid that has garnered attention in the fields of biomaterials and tissue engineering due to its unique properties. This article delves into its biological activity, particularly focusing on its applications in hydrogel formation and cellular interactions.

Overview of this compound

This compound is characterized by the presence of the Fmoc protecting group, which enhances its ability to self-assemble into hydrogels. These hydrogels are of great interest for biomedical applications, particularly in tissue engineering, where they can serve as scaffolds for cell culture and regeneration.

Hydrogel Formation and Properties

This compound can form hydrogels under specific conditions, particularly in the presence of calcium ions. The hydrogels created from this compound exhibit several advantageous properties:

- Self-Assembly : The Fmoc moiety facilitates π-π stacking interactions, leading to the formation of a fibrous network.

- Mechanical Stability : The incorporation of calcium ions enhances the mechanical properties of the hydrogels, making them suitable for load-bearing applications.

- Biocompatibility : These hydrogels support cell attachment, proliferation, and differentiation, making them ideal for tissue engineering applications.

Table 1: Properties of this compound Hydrogels

| Property | Description |

|---|---|

| Self-Assembly Capability | Forms hydrogels through π-π stacking |

| Mechanical Strength | Enhanced by calcium ion incorporation |

| Biocompatibility | Supports cell viability and differentiation |

| Hydrogel Structure | Fibrous network with fibril diameters ranging from 50 to 200 nm |

Biological Activity Studies

Research has demonstrated that this compound-based hydrogels promote osteogenic differentiation in pre-osteoblastic cells. A study used the MC3T3-E1 mouse calvaria osteoblastic precursor cell line to investigate the effects of these hydrogels on cell viability and differentiation.

Key Findings:

- Cell Viability : Cells cultured on this compound hydrogels showed high viability over a period of 21 days.

- Osteogenic Differentiation : Alkaline phosphatase (ALP) activity was significantly increased in cells cultured on these hydrogels compared to control groups, indicating enhanced osteogenic differentiation.

Table 2: Alkaline Phosphatase Activity Over Time

| Time (Days) | ALP Activity (U/mL) |

|---|---|

| 7 | 45 |

| 14 | 75 |

| 21 | 120 |

Mechanistic Insights

The mechanism underlying the biological activity of this compound involves several factors:

- Calcium Nucleation : The acidic nature of aspartic acid facilitates calcium binding, which is crucial for bone mineralization.

- Hydrogel Architecture : The fibrous structure provides a conducive environment for cell attachment and migration.

Case Studies

- Bone Tissue Engineering : In a study exploring bone regeneration, this compound hydrogels were implanted in critical-sized bone defects in animal models. The results indicated significant bone formation and integration with surrounding tissues.

- Drug Delivery Systems : Hydrogels formed with this compound have been utilized for controlled drug release. The encapsulation efficiency and release kinetics were optimized by varying the hydrogel composition.

特性

IUPAC Name |

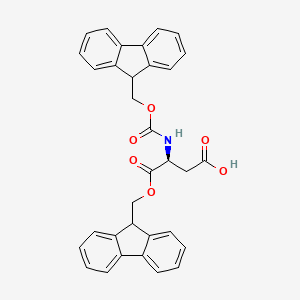

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVDDDPGTRDTJT-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692810 | |

| Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187671-16-5 | |

| Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。